molecular formula C20H19NO4 B8467228 (9H-fluoren-9-yl)methyl 1-(methoxycarbonyl)-cyclopropylcarbamate

(9H-fluoren-9-yl)methyl 1-(methoxycarbonyl)-cyclopropylcarbamate

Cat. No. B8467228
M. Wt: 337.4 g/mol
InChI Key: OZXFOIUFQYDOMN-UHFFFAOYSA-N
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Patent
US08710245B2

Procedure details

To a solution of (9H-fluoren-9-yl)methyl 1-(methoxycarbonyl)-cyclopropylcarbamate (15 g, 44.5 mmol) in THF (100 mL) at −5° C. was added LiAlH4 (1.0 g, 26.3 mmol) in portions. After stirring at room temperature for 3 h, water (10 mL) was added to quench the reaction. The mixture was filtered and the filtrate was extracted with EtOAc (3×100 mL). The organic extract was washed with brine, and dried over anhydrous Na2SO4. After filtration and concentration, the crude product was purified by column chromatography to give the title compound (12.3 g, 90%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1([NH:8][C:9](=[O:25])[O:10][CH2:11][CH:12]2[C:24]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=3[C:18]3[C:13]2=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:7][CH2:6]1)=[O:4].[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[CH2:33]1[CH2:37]OC[CH2:34]1>>[OH:4][CH2:3][C:5]1([NH:8][C:9](=[O:25])[O:10][CH2:11][CH:12]2[C:24]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=3[C:18]3[C:13]2=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:7][CH2:6][CH2:37][CH2:33][CH2:34]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC(=O)C1(CC1)NC(OCC1C2=CC=CC=C2C=2C=CC=CC12)=O
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with EtOAc (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC1(CCCCC1)NC(OCC1C2=CC=CC=C2C=2C=CC=CC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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